molecular formula C12H17Cl2N5O B1402382 5-Methyl-3-(4-(piperidin-3-yl)pyrimidin-5-yl)-1,2,4-oxadiazole dihydrochloride CAS No. 1361116-61-1

5-Methyl-3-(4-(piperidin-3-yl)pyrimidin-5-yl)-1,2,4-oxadiazole dihydrochloride

Cat. No. B1402382
CAS RN: 1361116-61-1
M. Wt: 318.2 g/mol
InChI Key: CILNHNHANQEAFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-3-(4-(piperidin-3-yl)pyrimidin-5-yl)-1,2,4-oxadiazole dihydrochloride, also known as 5-Methyl-3-(4-piperidin-3-ylpyrimidin-5-yl)-1,2,4-oxadiazole Dihydrochloride, is an organic compound with a chemical formula of C13H20Cl2N4O2. This compound is widely used in scientific research, particularly in the fields of biochemistry and physiology. It is an important tool for scientists to study the effects of various biochemical and physiological processes on the body.

Scientific Research Applications

Antimicrobial Activity

5-Methyl-3-(4-(piperidin-3-yl)pyrimidin-5-yl)-1,2,4-oxadiazole dihydrochloride derivatives exhibit strong antimicrobial activity. A study focused on the synthesis and evaluation of these compounds, highlighting their potential in antimicrobial applications. The study included a detailed structure-activity relationship analysis to understand the antimicrobial effects better (Krolenko, Vlasov, & Zhuravel, 2016).

Anti-Inflammatory Activity

Research has been conducted on derivatives of this compound regarding their anti-inflammatory properties. One study synthesized specific derivatives and tested their anti-inflammatory activity in vivo. The results showed that these compounds had comparable anti-inflammatory effects to acetylsalicylic acid, with some derivatives being more active than ibuprofen (Burbulienė et al., 2004).

Plant Growth Stimulation

The compound's derivatives have also been explored for their plant growth-stimulating effects. A study involved synthesizing new derivatives and conducting preliminary biological screening, which revealed a notable effect on plant growth, stimulating it at levels comparable to established agents (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).

Potential in Cancer Therapy

Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, related to this compound, have been designed and analyzed for their potential application in cancer therapy. These compounds exhibited promising in vitro anti-cancer activity, with certain derivatives showing significant potency against various cancer cell lines (Maftei, Fodor, Jones, Daniliuc, Franz, Kelter, Fiebig, Tamm, & Neda, 2016).

Antitubercular Properties

The compound and its derivatives have been investigated for their potential in treating tuberculosis. Studies involved synthesizing derivatives and assessing their tuberculostatic activity, providing insights into their effectiveness against tuberculosis (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & Augustynowicz-Kopeć, 2004).

properties

IUPAC Name

5-methyl-3-(4-piperidin-3-ylpyrimidin-5-yl)-1,2,4-oxadiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O.2ClH/c1-8-16-12(17-18-8)10-6-14-7-15-11(10)9-3-2-4-13-5-9;;/h6-7,9,13H,2-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILNHNHANQEAFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CN=CN=C2C3CCCNC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-3-(4-(piperidin-3-yl)pyrimidin-5-yl)-1,2,4-oxadiazole dihydrochloride
Reactant of Route 2
5-Methyl-3-(4-(piperidin-3-yl)pyrimidin-5-yl)-1,2,4-oxadiazole dihydrochloride
Reactant of Route 3
Reactant of Route 3
5-Methyl-3-(4-(piperidin-3-yl)pyrimidin-5-yl)-1,2,4-oxadiazole dihydrochloride
Reactant of Route 4
Reactant of Route 4
5-Methyl-3-(4-(piperidin-3-yl)pyrimidin-5-yl)-1,2,4-oxadiazole dihydrochloride
Reactant of Route 5
5-Methyl-3-(4-(piperidin-3-yl)pyrimidin-5-yl)-1,2,4-oxadiazole dihydrochloride
Reactant of Route 6
5-Methyl-3-(4-(piperidin-3-yl)pyrimidin-5-yl)-1,2,4-oxadiazole dihydrochloride

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